molecular formula C17H17NO4S B019064 CBZ-S-Phenyl-L-Cysteine CAS No. 159453-24-4

CBZ-S-Phenyl-L-Cysteine

Cat. No.: B019064
CAS No.: 159453-24-4
M. Wt: 331.4 g/mol
InChI Key: ISBOGFMUFMJWEP-HNNXBMFYSA-N
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Description

CBZ-S-Phenyl-L-Cysteine, also known as N-Cbz-S-Phenyl-L-Cysteine, is a compound that contains a N-Cbz protecting group, a phenyl group, and an L-cysteine group. This compound is significant in medicinal chemistry and organic synthesis, particularly in the synthesis of peptides and proteins. The N-Cbz protecting group safeguards the amino group in cysteine, ensuring the selectivity of other chemical reactions. It is also commonly used in the synthesis of biologically active peptide drugs, such as anticancer drugs .

Preparation Methods

The preparation of CBZ-S-Phenyl-L-Cysteine is generally accomplished through chemical synthesis. Common synthetic routes include:

A highly efficient chemoenzymatic method has also been developed, which uses tryptophan synthase. This method involves a four-step reaction sequence starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase .

Chemical Reactions Analysis

CBZ-S-Phenyl-L-Cysteine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CBZ-S-Phenyl-L-Cysteine has several scientific research applications:

Mechanism of Action

The mechanism of action of CBZ-S-Phenyl-L-Cysteine involves its role as a protecting group in peptide synthesis. The N-Cbz group protects the amino group in cysteine, allowing for selective reactions to occur at other sites. This selectivity is crucial in the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

CBZ-S-Phenyl-L-Cysteine is unique due to its specific structure and the presence of the N-Cbz protecting group. Similar compounds include:

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in specific synthetic and research contexts.

Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBOGFMUFMJWEP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159453-24-4
Record name S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159453-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most common synthetic approach for producing CBZ-S-Phenyl-L-Cysteine?

A1: A widely used method for synthesizing N-Carboxybenzyl-(S-Phenyl)-L-Cysteine (this compound) starts with the β-lactone of N-Carboxybenzyl-L-serine. This approach has been successfully scaled to multi-kilogram production and yields the desired compound with high optical purity. []

Q2: Are there any novel intermediate compounds identified in the synthesis of this compound or its derivatives?

A2: Yes, recent research has led to the identification of novel intermediate compounds during the synthesis of halogenoalkyl alcohol derivatives using this compound as a starting material. These include new active ester derivatives, a novel ylide compound (formula 5), and a halomethyl ketone intermediate (formula 6). These discoveries pave the way for the efficient production of (2S, 3R)-N-Carboxybenzyl-3-amino-1-halogeno-4-phenylsulfanyl-butane-2-ol derivatives. []

Q3: What is a notable application of this compound in synthetic chemistry?

A3: this compound serves as a valuable starting material in the synthesis of various organic compounds. One notable application is its use in a convenient, large-scale synthesis of N-Carboxybenzyl-(S-Phenyl)-L-Cysteine itself. This highlights the compound's versatility and importance in synthetic organic chemistry. []

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